3-Hydroxypiperidine hydrochloride physical and chemical properties
3-Hydroxypiperidine hydrochloride physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxypiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypiperidine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. As a bifunctional molecule, featuring both a secondary amine within a piperidine ring and a hydroxyl group, it offers versatile reactivity for the construction of more complex molecular architectures. Its hydrochloride salt form enhances stability and improves solubility in aqueous media, making it a convenient intermediate for pharmaceutical development.[1] This compound serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[2]
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Hydroxypiperidine hydrochloride, including its racemic and chiral forms. It details standard experimental protocols for property determination and offers insights into its chemical behavior and handling.
Physicochemical Properties
3-Hydroxypiperidine hydrochloride is typically a white to off-white or beige crystalline powder.[2][3][4] The compound exists as a racemic mixture and as individual enantiomers, primarily the (S)-enantiomer, which is a significant chiral building block.[1][2] The properties can vary slightly depending on the specific form.
Quantitative Data Summary
The physical properties of racemic 3-Hydroxypiperidine hydrochloride and its common (S)-enantiomer are summarized below for direct comparison.
Table 1: Physical Properties of Racemic 3-Hydroxypiperidine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 64051-79-2 | [3][4] |
| Molecular Formula | C₅H₁₁NO · HCl (or C₅H₁₂ClNO) | [3] |
| Molecular Weight | 137.61 g/mol | |
| Appearance | White to off-white crystalline powder; Beige solid | [3][4] |
| Melting Point | 214 - 219 °C | [3] |
| Solubility | Soluble in water, methanol, and ethanol | [3] |
| Purity | ≥ 99% |
Table 2: Physical Properties of (S)-3-Hydroxypiperidine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 475058-41-4 | [2][5][6][7] |
| Molecular Formula | C₅H₁₁NO · HCl (or C₅H₁₂ClNO) | [2][6][7] |
| Molecular Weight | 137.61 g/mol | [2][6][7] |
| Appearance | White or off-white crystalline powder | [2][8][9] |
| Melting Point | 185 - 188 °C; 195 - 200 °C | [1][2][8][9] |
| Boiling Point | 231.6 °C at 760 mmHg (for free base) | [1] |
| Flash Point | 93.8 °C (for free base) | [1] |
| Solubility | Soluble in water | [1][8][9] |
| Optical Rotation | [α]²⁰/D = -7° (c=1 in MeOH); [α]/D = -6.5±1.5° (c=1 in methanol) | [2][8][9] |
| Purity | ≥ 98% | [2][5] |
| Storage | Store at room temperature under an inert atmosphere | [1][8][9] |
Chemical Properties and Reactivity
Structure and Reactivity
The reactivity of 3-Hydroxypiperidine hydrochloride is dictated by its two primary functional groups: the secondary amine and the hydroxyl group. The hydrochloride salt form means the piperidine nitrogen is protonated, rendering it less nucleophilic until neutralized.
-
N-Functionalization: The secondary amine can be deprotonated with a base to allow for N-alkylation, N-acylation, or other coupling reactions, making it a versatile handle for molecular elaboration.
-
O-Functionalization: The hydroxyl group can undergo reactions typical of secondary alcohols, such as oxidation, esterification, and etherification.
-
Stability: The compound is generally stable under standard laboratory conditions but should be stored in a tightly closed container away from moisture and oxidizing agents.[4]
-
Decomposition: When heated to decomposition, it may emit toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.[4]
Synthesis Overview
A common synthetic route to 3-Hydroxypiperidine involves the reaction of piperidine with ethylene oxide to form the N-hydroxyethylpiperidine intermediate, which is then rearranged. The hydrochloride salt is subsequently formed by reacting the 3-hydroxypiperidine free base with hydrochloric acid.[3] An alternative pathway involves the reduction of 3-piperidone.[10]
Caption: Synthesis pathway for 3-Hydroxypiperidine Hydrochloride.
Experimental Protocols
Detailed experimental procedures for determining physicochemical properties are crucial for quality control and research applications. Below are standard methodologies.
Melting Point Determination
The melting point is a critical indicator of purity.
-
Principle: The temperature at which a substance transitions from a solid to a liquid phase is measured. For crystalline solids, this typically occurs over a narrow range.
-
Apparatus: Digital melting point apparatus (e.g., Mettler Toledo MP series or Stuart SMP series), capillary tubes (sealed at one end).
-
Procedure:
-
A small amount of the dry 3-Hydroxypiperidine hydrochloride powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate (e.g., 10-20 °C/min) to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to a slow rate (1-2 °C/min) to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.
-
Solubility Assessment
Solubility data is essential for formulation and reaction condition screening.
-
Principle: The maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature is determined qualitatively or quantitatively.
-
Apparatus: Vials, magnetic stirrer, analytical balance, volumetric flasks.
-
Procedure (Qualitative):
-
Weigh approximately 10 mg of 3-Hydroxypiperidine hydrochloride into a vial.
-
Add 1 mL of the desired solvent (e.g., water, methanol, ethanol) to the vial.
-
Vortex or stir the mixture at room temperature for 1-2 minutes.
-
Visually observe if the solid has completely dissolved.
-
Categorize solubility based on standard terms (e.g., very soluble, soluble, sparingly soluble). The compound is known to be soluble in water, methanol, and ethanol.[3]
-
Spectroscopic Characterization Workflow
Spectroscopic analysis confirms the chemical structure and identity of the compound.
Caption: Workflow for analytical characterization of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for 3-Hydroxypiperidine hydrochloride include a broad O-H stretch (around 3300-3400 cm⁻¹), N-H stretches (around 2700-3000 cm⁻¹ for the amine salt), and C-O stretches (around 1050-1150 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the connectivity and stereochemistry.
-
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule, which is used to confirm its molecular weight.
Safety and Handling
3-Hydroxypiperidine hydrochloride requires careful handling in a laboratory setting.
-
Hazard Identification: The compound may cause skin, eye, and respiratory tract irritation.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11] Use in a well-ventilated area or a fume hood to avoid inhalation.[4][12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4] Keep the container tightly closed.[4]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
-
Skin Contact: Flush skin with plenty of soap and water.[4]
-
Ingestion: If conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting.[4]
-
Inhalation: Remove to fresh air.[4] In all cases of exposure, seek immediate medical attention.[4]
-
Applications
Due to its versatile structure, 3-Hydroxypiperidine hydrochloride is a valuable intermediate in several fields:
-
Pharmaceutical Development: It is a key building block for synthesizing APIs, especially for drugs targeting neurological disorders like depression and anxiety.[2]
-
Chemical Synthesis: It is widely used in organic synthesis to create more complex heterocyclic molecules.[2]
-
Neuroscience Research: The compound is used to study neurotransmitter systems.[2]
References
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. 3-Hydroxypiperidine hydrochloride(64051-79-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. (S) -3-Hydroxypiperidine Hydrochloride [sunwisechem.com]
- 6. scbt.com [scbt.com]
- 7. (S)-3-Hydroxypiperidine hydrochloride | 475058-41-4 [chemicalbook.com]
- 8. 475058-41-4 CAS MSDS ((S)-3-Hydroxypiperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. (S)-3-Hydroxypiperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 11. echemi.com [echemi.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
